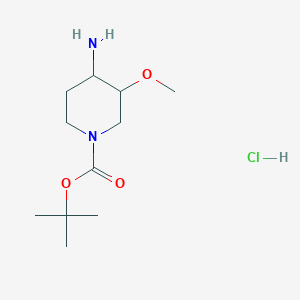

cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シス-4-アミノ-1-Boc-3-メトキシピペリジン塩酸塩: は、分子式C11H23ClN2O3 を持つ化学化合物です。これは、1つの窒素原子を含む6員環複素環式化合物であるピペリジンの誘導体です。この化合物は、そのユニークな構造特性により、さまざまな医薬品や生物活性分子の合成における中間体としてよく使用されます。

準備方法

合成経路と反応条件: シス-4-アミノ-1-Boc-3-メトキシピペリジン塩酸塩の合成は、通常、アミノ基をBoc(tert-ブトキシカルボニル)基で保護し、続いてピペリジン環の3位にメトキシ基を導入する工程が含まれます。反応条件には、反応を促進するために有機溶媒と触媒を使用することがよくあります。例えば、Boc保護は、トリエチルアミンなどの塩基の存在下でBoc無水物を使用して達成できます .

工業生産方法: この化合物の工業生産には、効率と選択性を高めるための連続フロープロセスが含まれる場合があります。これらのプロセスには、触媒的加水素化や還元的アミノ化ステップが含まれることがあり、ラネーニッケルや炭素担持パラジウムなどの触媒が使用されます .

化学反応の分析

反応の種類:

酸化: この化合物は、特にメトキシ基で酸化反応を受け、対応するアルデヒドまたは酸を生成します。

還元: 還元反応は、Boc保護されたアミノ基を標的にして、遊離アミンを生成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用できます。

還元: 炭素担持パラジウムまたはラネーニッケル触媒の存在下での水素ガス。

置換: 水素化ナトリウムなどの塩基の存在下でのアルコキシドやアミンなどの求核試薬。

主な生成物:

酸化: アルデヒドまたはカルボン酸の生成。

還元: 遊離アミンの生成。

科学研究への応用

化学: 有機合成において、シス-4-アミノ-1-Boc-3-メトキシピペリジン塩酸塩は、より複雑な分子の構築のためのビルディングブロックとして役立ちます。これは、複素環式化合物や天然物類似体の合成において特に貴重です .

生物学と医学: この化合物は、特に中枢神経系を標的とする医薬品の開発に使用されます。その誘導体は、さまざまな神経疾患の治療薬として可能性を示しています .

工業: 化学産業では、農薬やその他のファインケミカルの生産における中間体として使用されます。そのユニークな構造により、特定の所望の特性を持つ化合物の作成が可能になります .

科学的研究の応用

Chemistry: In organic synthesis, cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride serves as a building block for the construction of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: This compound is used in the development of pharmaceuticals, especially those targeting the central nervous system. Its derivatives have shown potential as therapeutic agents for various neurological disorders .

Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals and other fine chemicals. Its unique structure allows for the creation of compounds with specific desired properties .

作用機序

シス-4-アミノ-1-Boc-3-メトキシピペリジン塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。Boc保護されたアミノ基は、生理学的条件下で脱保護され、遊離アミンが標的と相互作用できるようにします。この相互作用は、標的の活性を調節し、所望の生物学的効果をもたらすことができます .

類似化合物の比較

類似化合物:

- シス-4-アミノ-N-Boc-L-プロリンメチルエステル塩酸塩

- シス-4-(Boc-アミノ)-1-メチルシクロヘキサノール

比較: シス-4-アミノ-1-Boc-3-メトキシピペリジン塩酸塩は、これらの化合物と構造的に類似していますが、ピペリジン環の3位にあるユニークなメトキシ基がそれを区別します。この構造的特徴は、その反応性と生物学的標的との相互作用に影響を与える可能性があり、さまざまな用途において貴重な化合物となっています .

類似化合物との比較

- cis-4-Amino-N-Boc-L-proline methyl ester hydrochloride

- cis-4-(Boc-amino)-1-methylcyclohexanol

Comparison: While cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride shares structural similarities with these compounds, its unique methoxy group at the 3-position of the piperidine ring distinguishes it. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .

特性

分子式 |

C11H23ClN2O3 |

|---|---|

分子量 |

266.76 g/mol |

IUPAC名 |

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H |

InChIキー |

BNXCTBDXQMLEQA-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。